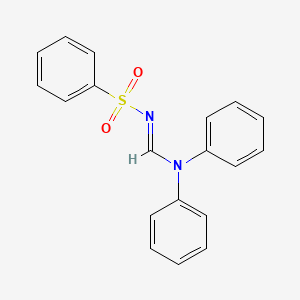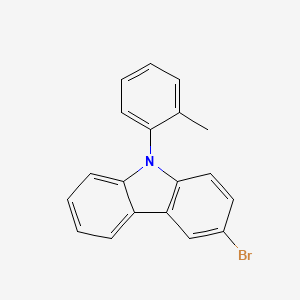
3-Bromo-9-(o-tolyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-9-(o-tolyl)-9H-carbazole is a chemical compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of a bromine atom and an o-tolyl group in the structure of this compound imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-(o-tolyl)-9H-carbazole typically involves the bromination of 9-(o-tolyl)-9H-carbazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the carbazole ring in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-Bromo-9-(o-tolyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 9-(o-tolyl)-9H-carbazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted carbazole derivatives.
Oxidation: Formation of carbazole-3,6-dione or other oxidized carbazole derivatives.
Reduction: Formation of 9-(o-tolyl)-9H-carbazole.
科学的研究の応用
3-Bromo-9-(o-tolyl)-9H-carbazole has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Materials Science: Employed in the design of novel materials with specific electronic and optical properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
作用機序
The mechanism of action of 3-Bromo-9-(o-tolyl)-9H-carbazole depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are influenced by the presence of the bromine atom and the o-tolyl group. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
9-(o-Tolyl)-9H-carbazole: Lacks the bromine atom, resulting in different chemical reactivity and properties.
3-Bromo-9H-carbazole: Lacks the o-tolyl group, leading to variations in electronic and steric effects.
3,6-Dibromo-9-(o-tolyl)-9H-carbazole: Contains an additional bromine atom, which may enhance or alter its chemical properties.
Uniqueness
3-Bromo-9-(o-tolyl)-9H-carbazole is unique due to the combined presence of the bromine atom and the o-tolyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C19H14BrN |
|---|---|
分子量 |
336.2 g/mol |
IUPAC名 |
3-bromo-9-(2-methylphenyl)carbazole |
InChI |
InChI=1S/C19H14BrN/c1-13-6-2-4-8-17(13)21-18-9-5-3-7-15(18)16-12-14(20)10-11-19(16)21/h2-12H,1H3 |
InChIキー |
IJYJPKZJIMNXOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


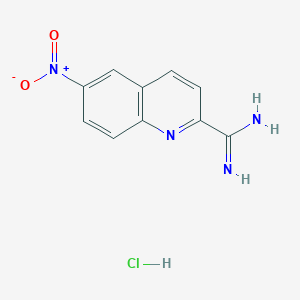
![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)
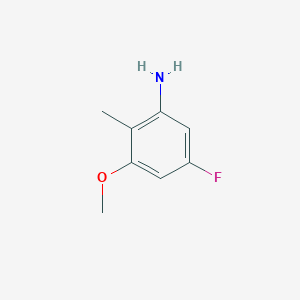
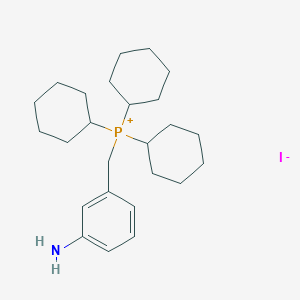
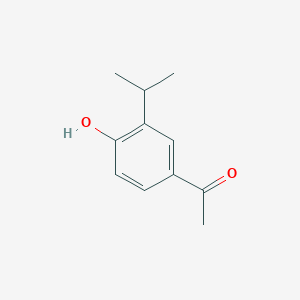

![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)
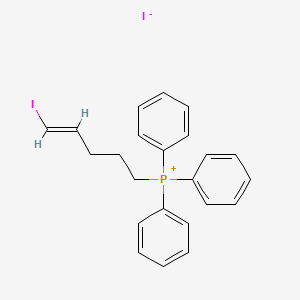
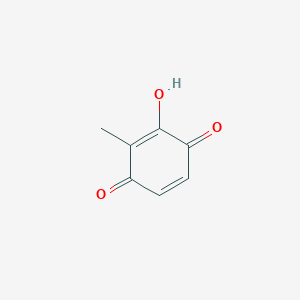
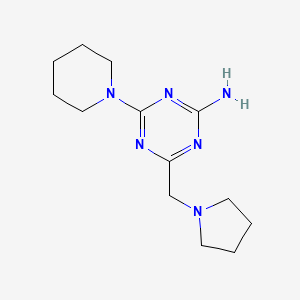
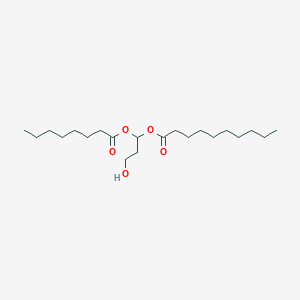
![9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B13141143.png)

